molecular formula C11H14N2O B1410962 [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine CAS No. 1993316-63-4

[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine

Cat. No.: B1410962
CAS No.: 1993316-63-4
M. Wt: 190.24 g/mol
InChI Key: IOKSCEZWDISBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a pent-4-ynyloxy group and a methylamine group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper compounds to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the methylamine group, where halogens or other nucleophiles replace the amine group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, metal catalysts, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine can be compared with other similar compounds, such as:

    [2-(But-3-ynyloxy)pyridin-4-yl]methylamine: This compound has a similar structure but with a but-3-ynyloxy group instead of a pent-4-ynyloxy group. The difference in chain length can affect its reactivity and biological activity.

    [2-(Hex-5-ynyloxy)pyridin-4-yl]methylamine: This compound has a hex-5-ynyloxy group, which may result in different chemical properties and applications compared to the pent-4-ynyloxy derivative

Properties

IUPAC Name

(2-pent-4-ynoxypyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-4-7-14-11-8-10(9-12)5-6-13-11/h1,5-6,8H,3-4,7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKSCEZWDISBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 2
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 3
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 4
Reactant of Route 4
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 5
Reactant of Route 5
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 6
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.